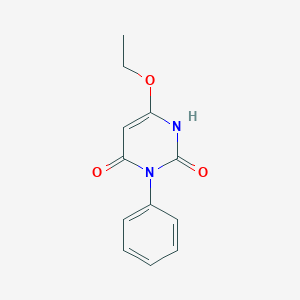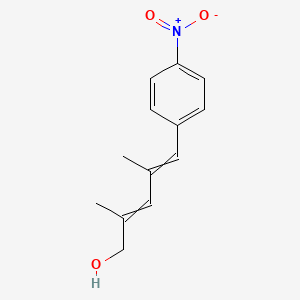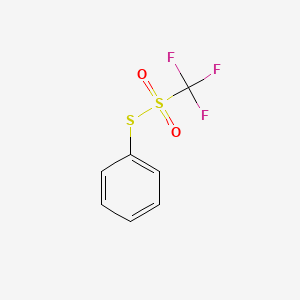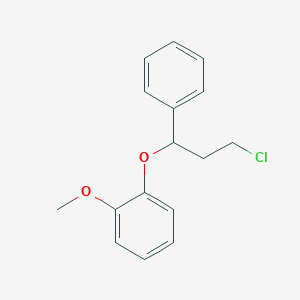
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with benzaldehyde, followed by cyclization with urea. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives
Reduction Products: Amines or other reduced forms
Substitution Products: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
- 6-Ethyl-3-phenylpyrimidine-2,4(1H,3H)-dione
- 6-Propoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
Comparison
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its ethoxy group, which may confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity.
Propriétés
Numéro CAS |
60271-16-1 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
6-ethoxy-3-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-8-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16) |
Clé InChI |
HXEVGFWFIAFTBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)




![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)

phosphanium iodide](/img/structure/B14613819.png)
